Vitexfolin A

CAS No.:

Cat. No.: VC1878314

Molecular Formula: C25H28O11

Molecular Weight: 504.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H28O11 |

|---|---|

| Molecular Weight | 504.5 g/mol |

| IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C25H28O11/c1-13(26)2-3-14-5-8-19(18(29)11-14)35-25-24(33)23(32)22(31)20(36-25)12-34-21(30)9-6-15-4-7-16(27)17(28)10-15/h4-11,20,22-25,27-29,31-33H,2-3,12H2,1H3/b9-6+/t20-,22-,23+,24-,25-/m1/s1 |

| Standard InChI Key | BNHNQADMJDCLQA-MZNXIEEBSA-N |

| Isomeric SMILES | CC(=O)CCC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O |

| Canonical SMILES | CC(=O)CCC1=CC(=C(C=C1)OC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O |

Introduction

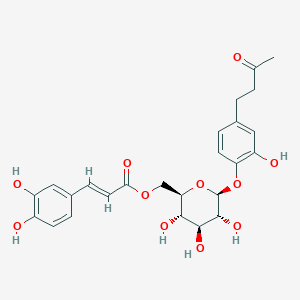

Chemical Identity and Structural Characteristics

Basic Information

Vitexfolin A is characterized by the molecular formula C25H28O11 with a molecular weight of 504.5 g/mol . The compound was first recorded in chemical databases in 2006, with recent updates to its information in February 2025 . It belongs to the taxonomic classification of organic oxygen compounds, specifically categorized as a phenolic glycoside within the broader group of glycosyl compounds .

Nomenclature and Identifiers

The IUPAC name for Vitexfolin A is [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate . In addition to its primary designation, it is also known by several systematic synonyms, all indicating the same chemical structure. For database and research identification purposes, Vitexfolin A has been assigned various identifiers including the InChI Key BNHNQADMJDCLQA-MZNXIEEBSA-N, which serves as a standardized chemical identifier in computational systems .

Structural Representation

The complex molecular structure of Vitexfolin A can be expressed through various notations:

The SMILES (Simplified Molecular Input Line Entry System) representations include:

-

Canonical SMILES: CC(=O)CCC1=CC(=C(C=C1)OC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O

-

Isomeric SMILES: CC(=O)CCC1=CC(=C(C=C1)O[C@H]2C@@HO)O

The structural elements include:

-

A glycosidic core (oxan ring)

-

Multiple hydroxyl groups

-

An ester linkage

-

Phenolic moieties

-

A 3-oxobutyl side chain

-

A (E)-configured double bond in the 3-(3,4-dihydroxyphenyl)prop-2-enoate portion

Physicochemical Properties

Physical Properties

The physical characteristics of Vitexfolin A provide insights into its potential pharmacological behavior:

| Property | Value |

|---|---|

| Molecular Weight | 504.5 g/mol |

| Exact Mass | 504.16316171 g/mol |

| Topological Polar Surface Area (TPSA) | 183.00 Ų |

| XlogP | 0.70 |

| Atomic LogP (AlogP) | 0.77 |

| H-Bond Acceptor Count | 11 |

| H-Bond Donor Count | 6 |

| Rotatable Bonds | 9 |

These values are derived from computational analysis of the compound's structure . The relatively high TPSA value indicates significant polarity, while the moderate XlogP and AlogP values suggest limited lipophilicity, potentially affecting the compound's membrane permeability and biodistribution.

Chemical Reactivity Profile

The structural features of Vitexfolin A contribute to its chemical behavior and potential reactivity:

-

The multiple hydroxyl groups enable hydrogen bonding and increase water solubility

-

The ester linkage represents a potential site for hydrolysis

-

The phenolic groups suggest possible antioxidant activity through radical scavenging

-

The ketone function in the 3-oxobutyl side chain provides a site for nucleophilic addition reactions

-

The double bond in the prop-2-enoate portion offers a site for addition reactions

These structural elements collectively determine the compound's stability, solubility profile, and potential for chemical interactions in biological systems.

Natural Sources and Occurrence

Botanical Origin

Vitexfolin A has been documented to occur naturally in Vitex rotundifolia, a species belonging to the Vitex genus within the Lamiaceae (mint) family . This shrub has historical significance in traditional medicine practices, particularly in Eastern Asian herbal systems.

Pharmacological Properties and Biological Activity

Predicted ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Vitexfolin A has been computationally predicted using admetSAR 2 modeling. These predictions offer insights into the potential pharmacokinetic behavior of the compound:

| Parameter | Prediction | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | Negative | 53.65% |

| Caco-2 Permeability | Negative | 90.20% |

| Blood-Brain Barrier Penetration | Negative | 67.50% |

| Human Oral Bioavailability | Negative | 91.43% |

| Subcellular Localization | Mitochondria | 79.92% |

| OATP2B1 Inhibition | Negative | 84.91% |

| OATP1B1 Inhibition | Positive | 90.09% |

| OATP1B3 Inhibition | Positive | 91.02% |

| MATE1 Inhibition | Negative | 82.00% |

| OCT2 Inhibition | Negative | 67.50% |

| BSEP Inhibition | Positive | 72.90% |

| P-glycoprotein Inhibition | Negative | 54.41% |

| P-glycoprotein Substrate | Negative | 72.00% |

| CYP3A4 Substrate | Positive | 62.02% |

| CYP2C9 Substrate | Negative | 100.00% |

| CYP2D6 Substrate | Negative | 87.40% |

The computational predictions suggest Vitexfolin A has limited intestinal absorption and poor permeability across biological membranes, including the blood-brain barrier . It is predicted to interact with specific transporters (OATP1B1, OATP1B3, BSEP) and may be metabolized primarily through the CYP3A4 enzyme system. These predictions would require experimental validation to confirm their accuracy.

Analytical Methods and Research Approaches

Quantification Methods

For the quantification of related compounds in Vitex species, researchers have employed reverse-phase HPLC with DAD detection. For example, vitexin has been quantified using HPLC with detection at 335 nm . Similar analytical approaches could potentially be applied to the quantification of Vitexfolin A in plant materials.

The development of simple, accurate, and reproducible analytical methods remains an important consideration for future research on this compound, particularly for standardization purposes in potential medicinal applications.

Future Research Directions

Gaps in Current Knowledge

Despite the available chemical characterization, significant knowledge gaps exist regarding Vitexfolin A:

-

Quantitative occurrence in plant materials and distribution across different plant parts

-

Isolation and purification methods optimized specifically for this compound

-

Experimentally determined biological activities and mechanism of action

-

Structure-activity relationships with related compounds from the Vitex genus

-

Potential therapeutic applications based on established pharmacological effects

Promising Research Avenues

Future scientific investigations on Vitexfolin A could profitably focus on:

-

Development of efficient extraction and isolation protocols

-

Comprehensive biological screening to identify specific activities

-

Investigation of potential synergistic effects with other Vitex constituents

-

Structure modification studies to potentially enhance bioavailability or activity

-

Clinical studies if preliminary research indicates therapeutic potential

Such research would contribute valuable insights to our understanding of this relatively understudied natural product and its potential applications in pharmacognosy and medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume